The compound was first reported in scientific literature in 2016, where it was identified through rational design and synthesis aimed at inhibiting key kinases associated with tumor growth and survival . BPR1K871 is classified under small molecule inhibitors, specifically targeting multiple kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
The synthesis of BPR1K871 has undergone several optimization routes to enhance yield and reduce impurities. The most notable methods include:
The final synthesis involves key steps such as chlorination using phosphorus oxychloride to minimize impurities, followed by the formation of the urea bond in a highly soluble salt form, facilitating easier product isolation.
BPR1K871 has a complex molecular structure characterized by its quinazoline core. The molecular formula is with a molecular weight of approximately 426.55 g/mol. The structure includes:
The structural details are crucial for understanding its mechanism of action and interactions with target proteins .
BPR1K871 undergoes various chemical reactions during its synthesis, including:
BPR1K871 functions primarily as a dual inhibitor of FLT3 (Fms-like tyrosine kinase 3) and Aurora Kinase A. Its mechanism involves:
In vitro studies have demonstrated significant efficacy against various cancer cell lines, with EC50 values around 5 nM for acute myeloid leukemia cells .
BPR1K871 exhibits several important physical and chemical properties:
These properties are critical for its development as a therapeutic agent .
BPR1K871 has shown promise in several scientific applications:
The compound's multi-targeted approach positions it as a potential candidate for combination therapies in oncology .
Multi-kinase inhibitors represent a strategically significant class of anticancer agents designed to simultaneously target multiple oncogenic signaling pathways. This approach addresses the inherent redundancy and adaptability of cancer cells, which often develop resistance against single-target inhibitors [2]. BPR1K871 exemplifies this therapeutic strategy by concurrently inhibiting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA/B), two critical nodes in cancer proliferation and survival signaling networks. The molecular architecture of BPR1K871 features a quinazoline core—a privileged scaffold in kinase inhibitor design—optimized through structure-activity relationship (SAR) studies to achieve balanced potency against both kinase families [2] [6]. This dual targeting capability positions BPR1K871 as a promising candidate for malignancies driven by overlapping pathogenic pathways, particularly acute myeloid leukemia (AML) and select solid tumors where FLT3 and Aurora kinases exhibit co-dependent signaling [9].
Table 1: Comparative Profile of Selected Multi-Kinase Inhibitors in Oncology
Inhibitor | Primary Targets | Therapeutic Applications | Development Status |
---|---|---|---|
BPR1K871 | FLT3 (IC₅₀=19nM), AURKA (IC₅₀=22nM), AURKB (IC₅₀=13nM) | AML, colorectal cancer, pancreatic cancer | Preclinical candidate |
Midostaurin | FLT3, PKC, KIT, VEGFR | AML (FLT3-mutated) | FDA-approved |
Sorafenib | RAF, VEGFR, PDGFR, FLT3 | Renal cell carcinoma, hepatocellular carcinoma | FDA-approved |
Quizartinib | FLT3, KIT, PDGFR | AML (FLT3-ITD positive) | Phase 3 |
CG-806 (luxeptinib) | FLT3, BTK, Aurora kinases | FLT3-mutated AML, resistance settings | Clinical evaluation |
The concurrent inhibition of FLT3 and Aurora kinases presents a mechanistically synergistic approach for several cancer types:
FLT3 in Hematologic Malignancies: FLT3 mutations occur in approximately 30% of AML cases, predominantly as internal tandem duplications (FLT3-ITD, ~25%) and tyrosine kinase domain mutations (FLT3-TKD, ~5-10%). These mutations drive constitutive activation of pro-survival pathways (STAT5, PI3K/AKT, MEK/ERK), contributing to uncontrolled proliferation and poor prognosis. FLT3-ITD patients exhibit high relapse rates and reduced overall survival with conventional therapies [4] [7].
Aurora Kinases in Mitotic Regulation: Aurora kinase A (AURKA) regulates mitotic entry and spindle assembly, while Aurora kinase B (AURKB) controls chromosomal segregation and cytokinesis. Overexpression of Aurora kinases induces genomic instability and is observed across diverse malignancies, including AML, colorectal cancer (COLO205), and pancreatic adenocarcinoma (Mia-PaCa2) [2] [6]. Aurora kinases also function as resistance mediators in FLT3-inhibited AML cells through autophagy activation and compensatory survival signaling [9].
Synergistic Effects: Dual inhibition disrupts complementary oncogenic pathways: FLT3 blockade suppresses cytokine-independent proliferation, while Aurora kinase inhibition induces mitotic catastrophe and overcomes microenvironment-mediated resistance. BPR1K871 demonstrates potent anti-proliferative effects in FLT3-mutant AML models (MOLM-13, MV4-11; EC₅₀ ~5nM) and solid tumor lines (COLO205, Mia-PaCa2; EC₅₀ <100nM) by simultaneously targeting both kinase families [2] [6].
Table 2: Preclinical Efficacy of BPR1K871 Across Tumor Models
Cancer Model | Cell Line/Type | Key Molecular Features | BPR1K871 Efficacy (EC₅₀) |
---|---|---|---|
AML | MOLM-13 | FLT3-ITD mutation | ~5 nM |
AML | MV4-11 | FLT3-ITD mutation | ~5 nM |
Colorectal Adenocarcinoma | COLO205 | Wild-type FLT3, AURKA overexpression | <100 nM |
Pancreatic Ductal Adenocarcinoma | Mia-PaCa2 | KRAS mutation, AURKB overexpression | <100 nM |
Resistant AML | Ba/F3 FLT3-ITD/D835Y | FLT3-ITD + TKD double mutation | Significant apoptosis induction |
The quinazoline nucleus has evolved as a privileged scaffold in kinase inhibitor development due to its optimal drug-like properties and versatile binding interactions with ATP pockets:
Early Generations: First-generation inhibitors featured 4-anilinoquinazoline structures that established key binding motifs: N1 formed hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR), while N3 interacted via water-mediated bonds. Substituents at the 4-position engaged hydrophobic pockets, exemplified by gefitinib (EGFR IC₅₀=27nM) and erlotinib (EGFR IC₅₀=2nM) [5] [8]. These agents demonstrated clinical efficacy but faced limitations from acquired resistance mutations (e.g., EGFR T790M).
Structural Evolution: Second-generation inhibitors incorporated Michael acceptor warheads (e.g., afatinib's dimethylaminocrotonamide) to enable covalent binding to cysteine residues (Cys797 in EGFR), overcoming gatekeeper mutations. Simultaneously, scaffold hopping strategies explored alternative heterocycles, leading to the discovery that quinazoline offered superior physicochemical properties over furanopyrimidine precursors—reducing logD from 7.10 to 4.41 and molecular weight from 567 to 485 Da—while maintaining kinase affinity [2] [8].
BPR1K871 Optimization: The development of BPR1K871 emerged from systematic SAR studies of lead compound 4 (FLT3 IC₅₀=127nM; AURKA IC₅₀=5nM). Methoxy substitutions at quinazoline positions 6 and 7 proved critical: removal diminished activity (>10-fold FLT3 loss), while optimized alkoxy chains preserved dual inhibition. BPR1K871 (compound 77) achieved balanced potency (FLT3 IC₅₀=19nM; AURKA IC₅₀=22nM) alongside improved aqueous solubility, enabling progression to in vivo evaluation [2] [6].
Figure 1: Structural Evolution from Early Quinazolines to BPR1K871
Early Generation: Gefitinib O ╱ ╲ N N ╲ ╱ C - NH - - - Aniline (EGFR-specific) Second Generation: Afatinib O ╱ ╲ N N - CH=CH-C(O)NHCH₃ ╲ ╱ │ C - NH - F (Covalent binding) BPR1K871 O ╱ ╲ N N - Linker - Urea - Thiazole ╲ ╱ C - OCH₂CH₂N(CH₃)₂ (FLT3/AURKA dual inhibition)
Table 3: Key Milestones in Quinazoline-Based Kinase Inhibitor Development
Era | Representative Agents | Target Profile | Clinical Impact |
---|---|---|---|
First-Generation (2000s) | Gefitinib, Erlotinib | EGFR wild-type | NSCLC approval; revolutionized targeted therapy |
Second-Generation (2010s) | Afatinib, Dacomitinib | EGFR mutants (incl. T790M) | Overcame acquired resistance; improved PFS |
Dual/Multi-Target (2020s) | BPR1K871, CG-806 | FLT3, Aurora kinases, BTK | Addresses heterogeneous tumors & microenvironment resistance |
The kinome profiling of BPR1K871 revealed inhibition of 77 therapeutically relevant kinases out of 395 tested at 1μM concentration, confirming its multi-kinase activity [2]. This broad-spectrum activity likely contributes to its efficacy across diverse tumor models and positions it as a promising candidate for overcoming the resistance mechanisms that limit selective FLT3 inhibitors.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2